![molecular formula C18H15BrN2O2 B2814735 4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898435-35-3](/img/structure/B2814735.png)
4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
The compound “4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a complex organic molecule that contains several functional groups and rings. It has a bromobenzamide group, a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group, and a 4-oxo group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromobenzamide group would likely contribute significant polarity to the molecule, while the tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group would add complexity to the three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the bromobenzamide group would likely make the compound relatively polar, which could influence its solubility in different solvents .Scientific Research Applications
Structural and Synthetic Insights
Research on similar pyrroloquinoline derivatives has provided valuable insights into their synthesis and structural characteristics. For instance, the study on Recyclization of Pyrrolo[2,1-a][1,4]oxazinetriones describes the synthesis of quinoxalinones, showcasing the chemical reactions and structural modifications achievable within this chemical framework (Tretyakov & Maslivets, 2020). Such insights are critical for understanding the chemical behavior and potential applications of pyrroloquinoline derivatives in scientific research.
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
4-bromo-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-14-4-1-11(2-5-14)18(23)20-15-9-12-3-6-16(22)21-8-7-13(10-15)17(12)21/h1-2,4-5,9-10H,3,6-8H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBLFRMKJNIAHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide |
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